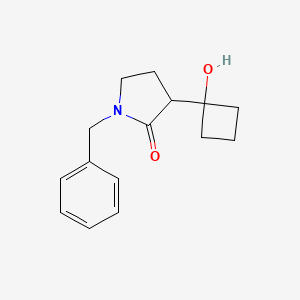

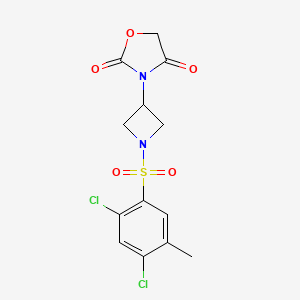

N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azetidines are important in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, making them more stable than related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Synthesis Analysis

Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring containing one nitrogen atom . This ring structure is driven by a considerable ring strain of approximately 25.4 kcal/mol .Chemical Reactions Analysis

The reactivity of azetidines is driven by their ring strain, which lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines . This provides a highly attractive entry to bond functionalization by N–C bond cleavage .Physical And Chemical Properties Analysis

Azetidines have unique physical and chemical properties due to their four-membered ring structure. For example, they have a considerable ring strain and are more stable than related aziridines .Scientific Research Applications

Chemical Synthesis and Ring Expansion Reactions

N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide is involved in complex chemical reactions, particularly in ring expansion processes. For example, Suraj and K. Swamy (2022) explored functionalized azetidines, dihydrofurans, and other unorthodox motifs through transition metal-free reactions between N-oxiranylmethyl benzenesulfonamide and β-chloro-cinnamaldehyde. These reactions yield diverse structures depending on the conditions, demonstrating the compound's utility in synthesizing novel organic frameworks with potential pharmacological applications (Suraj & Swamy, 2022).

Directed Ortho Metalation and Heterocyclic Synthesis

The compound's utility extends to its role in directed ortho metalation (DoM), where benzenesulfonamide acts as a powerful Directed Metalation Group (DMG). O. Familoni (2002) highlights the vast possibilities arylsulfonamides present in heterocyclic synthesis using DoM methodology, showcasing the compound's versatility in organic synthesis and potential for generating new molecules with varied biological activities (Familoni, 2002).

Potential Biological Activities

Although the direct biological applications of this compound were not explicitly identified in the literature reviewed, related compounds exhibit significant biological activities. For instance, compounds structurally related to benzenesulfonamides have been explored for their carbonic anhydrase inhibitory activity, indicating the potential of this compound derivatives in therapeutic applications such as cancer therapy and enzyme inhibition (Pacchiano et al., 2011).

Future Directions

properties

IUPAC Name |

N,N-diethyl-4-[3-(fluoromethyl)azetidine-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3S/c1-3-18(4-2)22(20,21)14-7-5-13(6-8-14)15(19)17-10-12(9-16)11-17/h5-8,12H,3-4,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQVQNZGNJDWBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)CF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2830901.png)

![Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate](/img/structure/B2830904.png)

![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/no-structure.png)

![2-(ethanesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2830906.png)

![N-(4-methylbenzyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2830907.png)

![Ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate](/img/structure/B2830911.png)

![Decahydropyrrolo[3,4-B]azepin-2-one](/img/structure/B2830913.png)

![5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-propan-2-ylpyrimidine](/img/structure/B2830916.png)